
1-(3,4-Dimethylphenyl)-6-(methylsulfonyl)indolin-2-one
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Overview
Description
1-(3,4-Dimethylphenyl)-6-(methylsulfonyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone class of molecules This compound is characterized by the presence of a 3,4-dimethylphenyl group and a methylsulfonyl group attached to an indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-6-(methylsulfonyl)indolin-2-one typically involves the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-6-(methylsulfonyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted indolin-2-one derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-6-(methylsulfonyl)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-6-(methylsulfonyl)indolin-2-one depends on its specific application. For instance, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-2-indolinone: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.
6-Methylsulfonylindolin-2-one: Lacks the 3,4-dimethylphenyl group, which may affect its overall properties and applications.
1-Phenyl-6-(methylsulfonyl)indolin-2-one: Contains a phenyl group instead of a 3,4-dimethylphenyl group, which may influence its chemical and biological behavior.
Uniqueness
1-(3,4-Dimethylphenyl)-6-(methylsulfonyl)indolin-2-one is unique due to the presence of both the 3,4-dimethylphenyl and methylsulfonyl groups, which confer specific chemical properties and potential biological activities. This combination of functional groups can result in distinct reactivity patterns and applications compared to similar compounds.
Biological Activity
1-(3,4-Dimethylphenyl)-6-(methylsulfonyl)indolin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anti-inflammatory, antioxidant, and cytotoxic properties, supported by data tables and research findings.
Chemical Structure
The compound features an indolinone core with a methylsulfonyl group and a dimethylphenyl substituent, which are crucial for its biological activity.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compound's mechanism involves the suppression of nitric oxide (NO) and reactive oxygen species (ROS) production.
Table 1: Anti-inflammatory Activity Data
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 0.84 | Inhibition of TNF-α and IL-6 production |
Celecoxib | 0.092 | COX-2 inhibition |
Indomethacin | 100 | Prostaglandin inhibition |
2. Antioxidant Activity
The compound has also shown promising antioxidant properties. In vitro assays using DPPH and ABTS radical scavenging methods indicated that it effectively reduces oxidative stress by neutralizing free radicals.
Table 2: Antioxidant Activity Data
Assay Type | Result (IC50 µM) | Reference |
---|---|---|
DPPH Radical Scavenging | 12.5 | |
ABTS Radical Scavenging | 10.8 | |
Ferric Reducing Ability | 15.3 |
3. Cytotoxic Activity
Cytotoxicity studies reveal that the compound exhibits selective antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. The observed IC50 values indicate its potential as an anticancer agent.
Table 3: Cytotoxic Activity Data
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Specifically, it inhibits the NF-kB pathway, which is pivotal in the expression of various inflammatory mediators.
Case Studies
A notable study involved the administration of this compound in an animal model of arthritis, where it significantly reduced swelling and inflammatory markers compared to control groups. The results suggest a potential therapeutic application in inflammatory diseases.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-methylsulfonyl-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11-4-6-14(8-12(11)2)18-16-10-15(22(3,20)21)7-5-13(16)9-17(18)19/h4-8,10H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTMOPSBPSNSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC3=C2C=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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